Home > Products > Building Blocks P10421 > 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine - 274676-47-0

7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine

Catalog Number: EVT-361727
CAS Number: 274676-47-0
Molecular Formula: C9H12N2
Molecular Weight: 148.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a chemical compound with the molecular formula C9H12N2 . It is an off-white solid .

Molecular Structure Analysis

The molecular structure of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is represented by the InChI code 1S/C9H12N2/c1-7-4-5-8-3-2-6-10-9(8)11-7/h4-5H,2-3,6H2,1H3,(H,10,11) . The molecular weight of this compound is 148.21 .

Physical And Chemical Properties Analysis

7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is an off-white solid . The compound has a molecular weight of 148.21 . The InChI code for this compound is 1S/C9H12N2/c1-7-4-5-8-3-2-6-10-9(8)11-7/h4-5H,2-3,6H2,1H3,(H,10,11) .

Future Directions
  • Exploration of Diverse Analogues: Investigating the synthesis and biological evaluation of diversely substituted 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridine analogues holds promise for optimizing potency, selectivity, and pharmacokinetic properties [].

Arg–Gly–Asp (RGD) Peptide Mimetics

Compound Description: RGD peptide mimetics are synthetic compounds designed to mimic the activity of the Arg–Gly–Asp (RGD) tripeptide sequence. This sequence is found in various extracellular matrix proteins and plays a crucial role in cell adhesion and signaling by binding to integrins. [] RGD peptide mimetics have shown promise as potential therapeutics for various conditions, including cancer and cardiovascular diseases. []

Relevance: These mimetics often incorporate tetrahydronaphthyridines, particularly 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives, as arginine mimetics. [] These derivatives act as less basic but more permeable substitutes for arginine, effectively replicating the essential side-on salt-bridge interaction with aspartic acid residues in integrin proteins, crucial for biological activity. []

αv Integrin Inhibitors

Compound Description: αv integrin inhibitors are a class of compounds that block the activity of αv integrins, a family of cell surface receptors involved in cell adhesion, migration, and signaling. [] They hold therapeutic potential for treating various diseases, including cancer, fibrosis, and osteoporosis. []

Relevance: Many αv integrin inhibitors utilize 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine or its derivatives as a key structural component. [] This inclusion is based on the structural similarity of these derivatives to arginine and their ability to mimic its interaction with aspartic acid in the integrin binding site. []

1,8-Naphthyridine Derivatives

Compound Description: 1,8-Naphthyridine derivatives are a broad class of organic compounds characterized by a double ring structure containing two nitrogen atoms. [] These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. []

Relevance: 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine belongs to this class of compounds. [] The shared 1,8-naphthyridine core structure suggests common synthetic pathways and potential for overlapping biological activities. Research on other 1,8-naphthyridine derivatives might offer insights into the synthesis and pharmacological properties of 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine. []

N-Boc-protected tetrahydro-1,8-naphthyridine

Compound Description: N-Boc-protected tetrahydro-1,8-naphthyridine (8) is a derivative of 1,2,3,4-tetrahydro-1,8-naphthyridine where the nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group. [] The Boc group is a common protecting group in organic synthesis, often used to temporarily mask the reactivity of amines.

Relevance: This compound is structurally very similar to 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine. The only difference is the protecting group on the nitrogen atom and the methyl group at the 7-position in 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine. Attempts to synthesize a phosphonate derivative of the N-Boc protected compound led to an unexpected migration of the Boc group, highlighting the influence of substituents on the reactivity of the tetrahydronaphthyridine ring. []

Phosphoramidate 13 and Phosphonate 7

Compound Description: Phosphoramidate 13 and Phosphonate 7 are key intermediates in a novel synthetic route to tetrahydro-1,8-naphthyridines, including 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine, using a Horner–Wadsworth–Emmons reaction. [] These intermediates are particularly useful for large-scale synthesis due to the high yields and purities achieved without requiring chromatographic purification. []

Relevance: Both compounds are structurally derived from 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine through the addition of phosphonate or phosphoramidate groups. [] These compounds highlight the possibility of using 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine as a scaffold for building more complex molecules, potentially with enhanced pharmacological properties. []

Fluoropyrrolidine 6

Compound Description: Fluoropyrrolidine 6 is a synthetic compound containing a fluoropyrrolidine ring system. This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting integrins. []

Relevance: 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine serves as a crucial building block in a novel, efficient synthesis of Fluoropyrrolidine 6. [] The developed synthetic route, employing a Horner–Wadsworth–Emmons reaction with a 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine derivative, offers a significant improvement over previous methods, demonstrating the practical application of this compound in medicinal chemistry. []

Overview

7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a bicyclic compound classified within the naphthyridine family. This compound exhibits a unique structure that has garnered interest in various fields of chemical research, particularly in medicinal chemistry due to its potential biological activities. The molecular formula of 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is C9H12N2C_9H_{12}N_2, with a molecular weight of approximately 148.21 g/mol. It is known for its applications as an intermediate in the synthesis of biologically active compounds and has been explored as a potential therapeutic agent.

Source and Classification

7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be sourced from various chemical suppliers and is produced through synthetic methods in laboratory settings. It falls under the classification of heterocycles due to the presence of nitrogen atoms in its structure. The compound's CAS number is 274676-47-0, and it is also cataloged under different synonyms such as 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine.

Synthesis Analysis

Methods

The synthesis of 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be achieved through several methods. A notable approach involves the Horner-Wadsworth-Emmons reaction, which utilizes diphosphorylated intermediates to yield high-purity products without extensive purification steps. This method has been reported to provide yields ranging from 63% to 83% across three synthetic steps .

Technical Details

One common synthesis route begins with the deprotonation of N-Boc-protected tetrahydro-1,8-naphthyridine followed by quenching with diethyl chlorophosphate. The reaction conditions typically involve using s-BuLi (sec-butyllithium) as a strong base in tetrahydrofuran at low temperatures to facilitate efficient lithiation and subsequent reactions . The use of phosphoramidate protecting groups has been highlighted as beneficial for stabilizing intermediates during metalation steps.

Molecular Structure Analysis

Structure

The molecular structure of 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine features a bicyclic framework consisting of a naphthalene-like system fused with a piperidine ring. The nitrogen atoms located within the rings contribute to its heterocyclic nature.

Data

Key structural data includes:

  • Molecular Formula: C9H12N2C_9H_{12}N_2
  • Molecular Weight: 148.21 g/mol
  • Melting Point: 88°C to 91°C
  • InChI Key: HBWCJMBLUCNJIS-UHFFFAOYSA-N
    These properties are critical for understanding the compound's behavior in various chemical environments.
Chemical Reactions Analysis

Reactions

7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine can undergo various chemical transformations including alkylation and acylation reactions. The compound serves as an intermediate in the synthesis of more complex molecules that exhibit biological activity.

Technical Details

For instance, reactions involving electrophilic substitutions can be performed on the nitrogen atoms or at positions on the aromatic system. The stability of the tetrahydronaphthyridine moiety allows for selective functionalization under mild conditions .

Mechanism of Action

Process

The mechanism of action for compounds derived from 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine often involves interactions with biological targets such as integrins. These compounds have been studied for their ability to mimic arginine sequences in peptides that inhibit integrin-mediated processes .

Data

Research indicates that these compounds can effectively bind to integrins due to their structural similarity to natural ligands like Arg-Gly-Asp (RGD), suggesting potential therapeutic applications in treating conditions like idiopathic pulmonary fibrosis .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine include:

  • Appearance: Colorless to pale yellow liquid or solid
  • Melting Point: 88°C to 91°C

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in organic solvents like ethanol and dichloromethane.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong bases and acids.

These properties are essential for handling and application in synthetic chemistry.

Applications

7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine has significant applications in scientific research:

  • Medicinal Chemistry: Used as an intermediate in synthesizing pharmaceuticals targeting various diseases.
  • Biological Research: Explored for its potential as an integrin inhibitor and other biological activities.

The versatility of this compound makes it a valuable building block in drug discovery and development processes.

Synthetic Methodologies and Optimization

Horner–Wadsworth–Emmons (HWE) Olefination Strategies

The Horner-Wadsworth-Emmons reaction has emerged as a pivotal method for constructing complex molecular architectures related to 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives. This approach offers significant advantages over classical methods, including milder reaction conditions, reduced byproduct formation, and superior stereochemical control.

Phosphoramidate-Protected Intermediate Synthesis

The strategic implementation of phosphoramidate protecting groups has revolutionized the synthesis of key intermediates. When 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine (11) was treated with diethyl chlorophosphate under standard conditions, researchers encountered significant N→C Boc migration when using N-Boc-protected starting materials, yielding phosphoramidate 9 instead of the desired phosphonate. This phenomenon highlighted the exceptional leaving group ability of the tetrahydronaphthyridine anion. By employing unprotected naphthyridine 11, this challenge was circumvented, enabling direct access to phosphoramidate 13 as a stable precursor for further functionalization. The phosphoramidate group demonstrated remarkable resistance to subsequent metalation steps, making it an ideal protecting group for this synthetic sequence [4].

Base Optimization for N- and C-Phosphorylation

Comprehensive base screening revealed critical dependencies in phosphorylation efficiency. For N-phosphorylation to produce phosphoramidate 13, iPrMgCl proved optimal, achieving quantitative conversion at ambient temperature within minutes (Table 1). This represented a substantial improvement over traditional bases like s-BuLi or LDA, which suffered from impurity generation and lower yields. Conversely, C-phosphorylation required s-BuLi at -42°C for effective dianion formation. Systematic optimization determined that 3.0 equivalents of s-BuLi with a 20-minute lithiation period provided phosphonate 7 in 86% conversion (Table 2). The stark contrast in base requirements underscores the distinct electronic environments at nitrogen versus carbon centers [4].

Table 1: Base Optimization for N-Phosphorylation to Phosphoramidate 13

BaseConversion (%)TemperatureKey Observations
KOt-Bu (1M in THF)40°CMinimal phosphorylation
LiHMDS (1M in THF)580°CModerate conversion
LDA (2M in hexanes)580°CModerate conversion
s-BuLi (1.4M)650°CImpurity formation
iPrMgCl (2M in THF)88→Quantitative25°COptimal base, clean conversion

Table 2: s-BuLi Optimization for C-Phosphorylation to Phosphonate 7

s-BuLi (Equiv)Lithiation Time (min)Temperature (°C)Conversion (%)Notes
1.590-7853Extended time required
2.020-4262Moderate conversion
2.520-4281Improved conversion
3.020-4286Optimal conditions
3.520-4267Overmetalation issues
4.020-4248Significant side products

Stereochemical Control in Olefin Formation

HWE olefination of phosphonate 7 with aldehyde 5 delivered olefin 15 with exceptional stereoselectivity (94:5 E/Z ratio) in 93% yield. This high selectivity aligns with the characteristic behavior of HWE reactions, which typically favor E-alkene formation due to the lower energy transition state leading to trans-oxaphosphetane intermediates. The stereochemical outcome can be rationalized by the equilibration of betaine intermediates prior to elimination, thermodynamically favoring the more stable E-configured product. For applications requiring Z-alkenes, the Still-Gennari modification employing electron-deficient phosphonates (e.g., trifluoroethyl derivatives) with crown ether additives could be implemented, though this wasn't required in the described naphthyridine synthesis [2] [4] [5].

Catalytic Hydrogenation Approaches

Palladium-Catalyzed Reduction of Aromatic Precursors

Conventional routes to tetrahydronaphthyridines often involve late-stage hydrogenation of fully aromatic 1,8-naphthyridine precursors. This approach typically employs palladium catalysts under hydrogen pressure to reduce the pyridine rings. While theoretically straightforward, these methods present substantial practical limitations. The aromatic precursors are commonly synthesized via Friedländer condensations between 2-aminonicotinaldehyde and ketones, which often require harsh conditions and exhibit limited functional group tolerance. Additionally, regiochemical control during the condensation can be problematic, leading to mixtures that complicate purification [4] [7].

Challenges in Fluorinated Derivative Synthesis

A critical limitation of catalytic hydrogenation emerged during attempts to reduce fluorinated olefin intermediates. When palladium-catalyzed hydrogenation was applied to compound 15 containing an allylic fluoride, unexpected defluorination occurred via a Tsuji-Trost-like elimination pathway. This side reaction highlights the lability of allylic C-F bonds under reductive conditions and necessitated alternative reduction strategies. To circumvent this problem, chemists developed a diimide reduction protocol using benzenesulfonyl hydrazide, which cleanly reduced the olefin to 16 without compromising the fluorine substituent. This method delivered the saturated fluorinated derivative in 80% yield, demonstrating the importance of selecting reduction methods compatible with sensitive functional groups [4].

Alternative Routes

Wittig Reaction Limitations in Large-Scale Synthesis

While Wittig olefination has been employed for naphthyridine synthesis (as in GSK's route to fluoropyrrolidine 6), it presents significant operational drawbacks for industrial-scale applications. The synthesis of phosphonium salt 4 required six steps, including partial saturation of a 1,8-naphthyridine moiety. More critically, the Wittig reaction itself generates triphenylphosphine oxide as a stoichiometric byproduct, which complicates purification and presents challenges for waste management on kilogram scales. These limitations prompted the development of the more efficient HWE-based route, which eliminates the phosphine oxide byproduct issue through the formation of water-soluble dialkyl phosphates [4].

Friedländer Annulation and Regiochemical Challenges

The Friedländer condensation between 2-aminonicotinaldehyde (1) and ketones (2) represents a classical approach to 1,8-naphthyridines (3). However, this method suffers from harsh reaction conditions (strong acid or base catalysis) and limited regiochemical control. The reaction exhibits poor functional group tolerance, particularly toward sensitive substituents that might be required for further derivatization. Additionally, unsymmetrical ketones often yield regioisomeric mixtures that necessitate tedious chromatographic separations, reducing overall yield and scalability. These limitations become particularly problematic when synthesizing 7-methyl substituted derivatives, where regiochemical precision is essential [4] [7].

Properties

CAS Number

274676-47-0

Product Name

7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine

IUPAC Name

7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine

Molecular Formula

C9H12N2

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C9H12N2/c1-7-4-5-8-3-2-6-10-9(8)11-7/h4-5H,2-3,6H2,1H3,(H,10,11)

InChI Key

HBWCJMBLUCNJIS-UHFFFAOYSA-N

SMILES

CC1=NC2=C(CCCN2)C=C1

Canonical SMILES

CC1=NC2=C(CCCN2)C=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.